Morphiceptin hydrochloride

Descripción general

Descripción

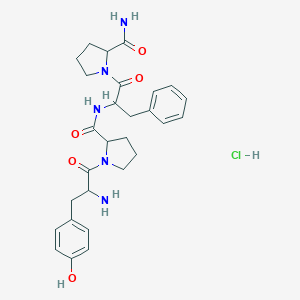

Morphiceptin hydrochloride is a tetrapeptide compound with the chemical formula C28H35N5O5 . It is derived from the milk protein β-casein and is known for its high specificity as an agonist for μ-opioid receptors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Morphiceptin hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage and distribution .

Análisis De Reacciones Químicas

Types of Reactions: Morphiceptin hydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or thiol compounds.

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Morphiceptin hydrochloride (C28H35N5O5) exhibits a molecular weight of 521.6 g/mol and is characterized by its high selectivity for μ-opioid receptors, with a binding affinity that is over 1,000 times greater than that for δ-opioid receptors. Its analgesic efficacy is mediated through the μ-opioid receptor pathways, which are crucial in modulating pain perception and response.

Pain Management

Morphiceptin has been extensively studied for its analgesic effects. Research indicates that it can effectively reduce pain in various animal models:

- Analgesic Efficacy : In studies involving intracerebroventricular administration, morphiceptin demonstrated an effective dose (ED50) of approximately 1.7 nmol per animal, showcasing its potency in pain relief .

- Comparison with Other Opioids : Morphiceptin's analgesic effects have been compared to traditional opioids, revealing its potential as a safer alternative due to reduced side effects such as respiratory depression .

| Study Reference | Methodology | Findings |

|---|---|---|

| Chang et al., 1981 | Animal models | Established morphiceptin as a potent μ-opioid receptor agonist |

| Zadina & Kastin, 1985 | Binding studies | Confirmed high selectivity for μ-receptors over δ-receptors |

| Paton et al., 2017 | Pain models | Demonstrated significant anti-nociceptive effects |

Neurological Studies

Morphiceptin has also been investigated for its role in neuroprotection and modulation of neurological conditions:

- Neuroprotective Effects : Studies have shown that morphiceptin can mitigate neuronal damage in models of ischemia and neurodegenerative diseases .

- Mechanistic Insights : Research indicates that morphiceptin may influence neurotransmitter dynamics, particularly GABAergic signaling, which is vital in maintaining neuronal excitability and preventing excitotoxicity .

| Study Reference | Condition Studied | Observations |

|---|---|---|

| Wu et al., 2021 | Ischemia | Reduced infarct volume and improved neurobehavioral outcomes |

| Aceves et al., 2016 | Spinal cord injury | Enhanced locomotor recovery post-injury |

Potential Therapeutic Applications

The therapeutic potential of morphiceptin extends beyond pain management to include various medical conditions:

- Chronic Pain Syndromes : Morphiceptin is being explored as a treatment option for chronic pain conditions due to its prolonged analgesic effects without the common side effects associated with traditional opioids.

- Psychiatric Disorders : Emerging research suggests that kappa-opioid receptor agonists like morphiceptin may have applications in treating mood disorders due to their modulatory effects on stress and reward pathways .

Case Study 1: Analgesic Efficacy in Chronic Pain Models

A study conducted on rats with induced chronic pain demonstrated that administration of morphiceptin significantly reduced pain scores compared to control groups receiving saline or lower doses of traditional opioids. The findings highlighted morphiceptin's potential as an effective analgesic with fewer side effects.

Case Study 2: Neuroprotection in Ischemic Models

In a model of transient cerebral ischemia, morphiceptin administration resulted in a marked reduction in neuronal death and improved functional recovery. This study underscores the compound's dual role as both an analgesic and a neuroprotective agent.

Mecanismo De Acción

Morphiceptin hydrochloride exerts its effects by selectively binding to μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to reduced pain perception. The compound’s high selectivity for μ-opioid receptors over δ-opioid receptors is attributed to its unique tetrapeptide structure, which allows for specific interactions with the receptor’s binding site .

Comparación Con Compuestos Similares

β-Casomorphin: A heptapeptide derived from β-casein with lower μ-opioid receptor affinity compared to morphiceptin.

Endomorphin-1 and Endomorphin-2: Tetrapeptides with similar μ-opioid receptor selectivity but different amino acid sequences.

Dynorphin: An opioid peptide with high affinity for κ-opioid receptors.

Uniqueness: Morphiceptin hydrochloride is unique due to its high selectivity for μ-opioid receptors and its potent analgesic effects. Unlike other opioid peptides, it has a specific tetrapeptide sequence (Tyr-Pro-Phe-Pro-NH2) that confers its high receptor affinity and specificity .

Actividad Biológica

Morphiceptin hydrochloride, a synthetic peptide derived from the enkephalins, is recognized for its potent analgesic properties and high selectivity for mu-opioid receptors (MOR). Understanding its biological activity involves examining its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Morphiceptin is characterized by the amino acid sequence Tyr-Pro-Phe-Pro-NH₂. Its structural features contribute to its binding affinity and selectivity for MOR. The presence of a proline residue imparts rigidity to the molecule, facilitating effective interactions with receptor sites through hydrogen bonds and π-stacking interactions. Specifically, studies have shown that morphiceptin binds to key residues in the MOR, including Trp318 and Lys303, enhancing its analgesic efficacy .

Key Binding Interactions

- Hydrogen Bonds : The α-amino cationic group of the tyrosine residue forms hydrogen bonds with Asp147 and Ser329.

- π-Stacking : The phenylalanine residue engages in π-stacking with aromatic residues in the receptor, stabilizing the binding conformation .

Biological Activity and Analgesic Effects

Morphiceptin exhibits significant analgesic effects, primarily through its action on the central nervous system. It has been shown to inhibit pain responses in various animal models, demonstrating both dose-dependent analgesia and a dual effect on behaviors related to pain modulation.

Case Studies and Experimental Findings

- Analgesic Potency : In comparative studies, morphiceptin has been shown to possess a higher potency than traditional opioids in certain assays. For instance, in guinea pig ileum assays, morphiceptin analogs demonstrated enhanced activity compared to morphine .

- Behavioral Studies : Research indicates that morphiceptin can influence lordosis behavior in female rats, reflecting its complex role in modulating sexual behaviors alongside pain relief .

- Therapeutic Potential : Morphiceptin's selectivity for MOR makes it a candidate for developing new analgesics with reduced side effects compared to non-selective opioids. Its ability to bind specifically to MOR suggests potential applications in treating chronic pain conditions without the typical adverse effects associated with broader opioid use .

Structure-Activity Relationships (SAR)

The development of morphiceptin analogs has provided insights into optimizing its biological activity. Modifications at specific amino acid positions have yielded compounds with enhanced receptor binding and analgesic properties:

| Analog | Modification | Binding Affinity (μM) | Activity |

|---|---|---|---|

| Morphiceptin | Original | 0.5 | Baseline |

| PLO17 | D-Proline substitution | 0.03 | 15x more active |

| PL032 | Phenylalanine methylation | 0.04 | 20x more active |

These modifications highlight the importance of specific structural elements in maintaining or enhancing efficacy against pain while minimizing side effects .

Propiedades

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSDMYCQCLQDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585219 | |

| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87777-29-5 | |

| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.